N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c20-16-3-5-17(6-4-16)27-12-9-21-19(23)15-1-7-18(8-2-15)28(24,25)22-10-13-26-14-11-22/h1-8H,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWRZJYEYJSWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.
Introduction of the Morpholinosulfonyl Group: The intermediate is then reacted with morpholine and a sulfonylating agent, such as sulfonyl chloride, to introduce the morpholinosulfonyl group.
Formation of the Benzamide Core: Finally, the compound is synthesized by coupling the intermediate with a benzoyl chloride derivative under suitable conditions, often using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-(Morpholinosulfonyl)ethyl)benzamide Derivatives (Compounds 5 and 6, )
- Structure: Benzamide core with a morpholinosulfonyl group at the 4-position and simple alkyl/aryl chains (e.g., ethyl, chloro-substituted ethyl) on the amide nitrogen.
- Synthesis : Aqueous reaction of benzoyl chloride derivatives with amines using CDI/DIPEA, followed by silica gel chromatography .
- Properties :
- Compound 5 : Melting point 107–108°C; molecular weight 312.37 g/mol.
- Compound 6 : Melting point 162–163°C; molecular weight 346.82 g/mol.
- Activity : Both compounds exhibit cytotoxic effects, with IC₅₀ values in micromolar ranges against cancer cell lines .
N-(2-furylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide ()
- Structure: Methoxy and morpholinosulfonyl groups at positions 3 and 4, with a furylmethyl N-substituent.
N-(2-(Diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide ()
- Structure: Incorporates a diethylaminoethyl chain and fluorobenzo[d]thiazol group.
Fluorophenyl-Substituted Benzamides
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA, )
- Structure : Radioiodinated benzamide with a piperidinyl group and methoxy substituent.
- Activity : High affinity for sigma receptors (Kd = 5.80 nM) and tumor-selective uptake in prostate cancer models .
- Comparison: The target compound’s fluorophenoxyethyl chain may improve blood-brain barrier penetration compared to PIMBA’s methoxy group .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ()
- Structure : Dihydrothienylidene ring fused with fluorophenyl groups.
- Key Differences : The rigid thienylidene backbone contrasts with the flexible ethyl chain in the target compound, likely affecting conformational stability .
Sulfonyl Group Variants
S-alkylated 1,2,4-Triazoles (Compounds 10–15, )
- Structure : Triazole-linked benzamides with 4-(4-X-phenylsulfonyl)phenyl groups.
- Synthesis : Alkylation of triazole-thiones with α-halogenated ketones in basic media.
- Spectral Data : Absence of C=O IR bands (1663–1682 cm⁻¹) confirms triazole formation, unlike the target compound’s amide C=O retention .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide ()
- Structure : Oxadiazole-linked fluorophenyl and benzylsulfamoyl groups.
- Activity : The oxadiazole heterocycle may enhance metabolic resistance compared to the target compound’s ether linkage .
Data Tables
Table 1: Physicochemical Properties of Selected Benzamides
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a fluorophenoxy group and a morpholinosulfonyl moiety attached to a benzamide framework. The presence of the fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.
This compound interacts with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity. The compound's structure allows it to bind effectively to these targets, modulating their function and impacting various biochemical pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially through the inhibition of key oncogenic signaling pathways .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Enzymatic Inhibition : It has been investigated as a biochemical probe or inhibitor in enzymatic studies, particularly regarding cholinesterases and other relevant enzymes .
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that derivatives of similar compounds can inhibit acetylcholinesterase with IC50 values comparable to known inhibitors like tacrine. Such studies indicate that modifications in the structure can enhance biological activity against specific targets .
- Molecular Modeling : Molecular docking studies show that the compound fits well into the active sites of target enzymes, suggesting strong binding affinity and potential for selective inhibition. This specificity may lead to fewer side effects compared to non-selective inhibitors.
- Therapeutic Applications : The compound's unique structure may allow it to serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Further optimization could enhance its efficacy and selectivity .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Fluorinated phenyl group | Anticancer, Anti-inflammatory | TBD |
| Tacrine | Non-fluorinated | Cholinesterase inhibitor | 0.5-1.0 |
| N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide | Similar structure with different substitution | Autotaxin inhibitor | 0.31 |
Q & A
Q. What is the standard synthetic route for N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide, and how are intermediates purified?
The synthesis typically involves coupling a benzamide core with sulfonamide and phenoxyethyl moieties. A validated approach for similar compounds uses carbodiimide reagents (e.g., CDI) to activate carboxylic acids, followed by nucleophilic substitution. For example, morpholinosulfonyl groups can be introduced via sulfonylation of an amine intermediate under basic conditions (e.g., DIPEA) in aqueous or polar aprotic solvents . Purification often employs silica gel chromatography (normal phase) with gradients of ethyl acetate/hexane or methanol/dichloromethane, as demonstrated in the synthesis of N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (63% yield after column chromatography) .
Q. What spectroscopic methods are critical for characterizing this compound’s structure?
1H NMR and LC-MS are indispensable. For instance, 1H NMR in DMSO-d6 resolves signals for fluorophenyl (δ 7.4–7.6 ppm), morpholinosulfonyl (δ 3.5–3.7 ppm, m), and ethyl linker protons (δ 4.1–4.3 ppm, t). LC-MS confirms molecular weight (e.g., M+H+ peak at m/z ~463) . FT-IR identifies key functional groups: amide C=O (~1650 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹), and aryl C-F (~1220 cm⁻¹) .
Q. How is solubility assessed, and what formulation strategies improve bioavailability?
Solubility is determined experimentally via shake-flask methods in PBS (pH 7.4) or DMSO, supported by computational tools like QSPR to predict logP and pKa . For poorly soluble analogs, micronization or co-solvents (e.g., PEG-400) enhance dissolution. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls) on the morpholine ring, can also improve aqueous solubility without compromising activity .
Advanced Research Questions
Q. How do structural modifications influence target binding and selectivity in kinase inhibition assays?
Structure-activity relationship (SAR) studies focus on varying the sulfonamide linker, fluorophenoxy substituents, and benzamide core. For example:
- Morpholinosulfonyl vs. methylsulfonyl : Morpholine’s bulkiness reduces off-target interactions with non-kinase enzymes (e.g., esterases) .
- Fluorophenoxy positioning : Para-substitution (vs. meta) enhances π-stacking with hydrophobic kinase pockets, as seen in analogs with IC50 < 100 nM for PI3Kδ .
- Ethyl linker length : Extending to propyl decreases potency due to steric hindrance, validated via molecular docking (AutoDock Vina) .
Q. What in vitro models are used to evaluate metabolic stability, and how does fluorination impact pharmacokinetics?
Liver microsome assays (human/rat) quantify metabolic half-life (t1/2). Fluorine atoms at the 4-position of the phenoxy group reduce CYP450-mediated oxidation, increasing t1/2 by >2-fold compared to non-fluorinated analogs . LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the ethyl linker or morpholine ring) .
Q. How are in vivo efficacy and toxicity profiles validated in preclinical models?
- Efficacy : Xenograft models (e.g., murine breast cancer) assess tumor growth inhibition (% T/C) at 50 mg/kg/day (oral). Pharmacodynamic markers (e.g., p-AKT suppression in tumors) confirm target engagement .
- Toxicity : Acute toxicity is evaluated in rodents (LD50), while subchronic studies (28-day) monitor hepatic/renal function. Fluorinated derivatives show reduced hepatotoxicity (ALT/AST levels < 2x baseline) compared to chloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
